molecular formula C7H5N3O2 B1289970 3-Amino-2-nitrobenzonitrile CAS No. 408502-45-4

3-Amino-2-nitrobenzonitrile

Cat. No.: B1289970
CAS No.: 408502-45-4
M. Wt: 163.13 g/mol
InChI Key: VVLXEASYKMQILM-UHFFFAOYSA-N
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Description

3-Amino-2-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a nitro group at the second position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-aminobenzonitrile. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and ensure selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitrobenzonitrile using a Raney nickel catalyst. This method is advantageous due to its efficiency and the ability to control the reaction conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as a solvent.

    Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.

Major Products:

    Reduction: 3,2-Diaminobenzonitrile.

    Substitution: Depending on the nucleophile used, products can vary widely, including halogenated or alkoxylated derivatives.

Scientific Research Applications

3-Amino-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-2-nitrobenzonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    3-Aminobenzonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    2-Amino-5-nitrobenzonitrile: Similar structure but with different positioning of the amino and nitro groups, leading to different reactivity and applications.

    4-Aminobenzonitrile:

Uniqueness: 3-Amino-2-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups, which imparts distinct reactivity patterns and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-amino-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXEASYKMQILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629838
Record name 3-Amino-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-45-4
Record name 3-Amino-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational methods were used to study the interactions of similar molecules like 4A-3NBN with natural nucleobases?

A1: The researchers utilized density functional theory (DFT) calculations at the M06-2X level of theory to determine the interaction energies of 4A-3NBN with uracil, thymine, and cytosine []. They also investigated the structure of 4A-3NBN using DFT calculations with B3LYP and X3LYP functionals, comparing their performance in predicting vibrational wavenumbers to experimental IR and Raman spectra []. These computational methods provide valuable insights into the potential interactions and behavior of 3A-2NBN and its analogs within biological systems.

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